

An In-depth Technical Guide to the Electrochemical Properties of Sn-Zn Coatings

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Compound of Interest

Compound Name: Tin-ZINC

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This technical guide provides a comprehensive overview of the electrochemical properties of **Tin-Zinc** (Sn-Zn) alloy coatings, materials of significant interest for corrosion protection. This document details the underlying electrochemical mechanisms, presents quantitative data from various studies, outlines experimental protocols for characterization, and visualizes key concepts and workflows.

Executive Summary

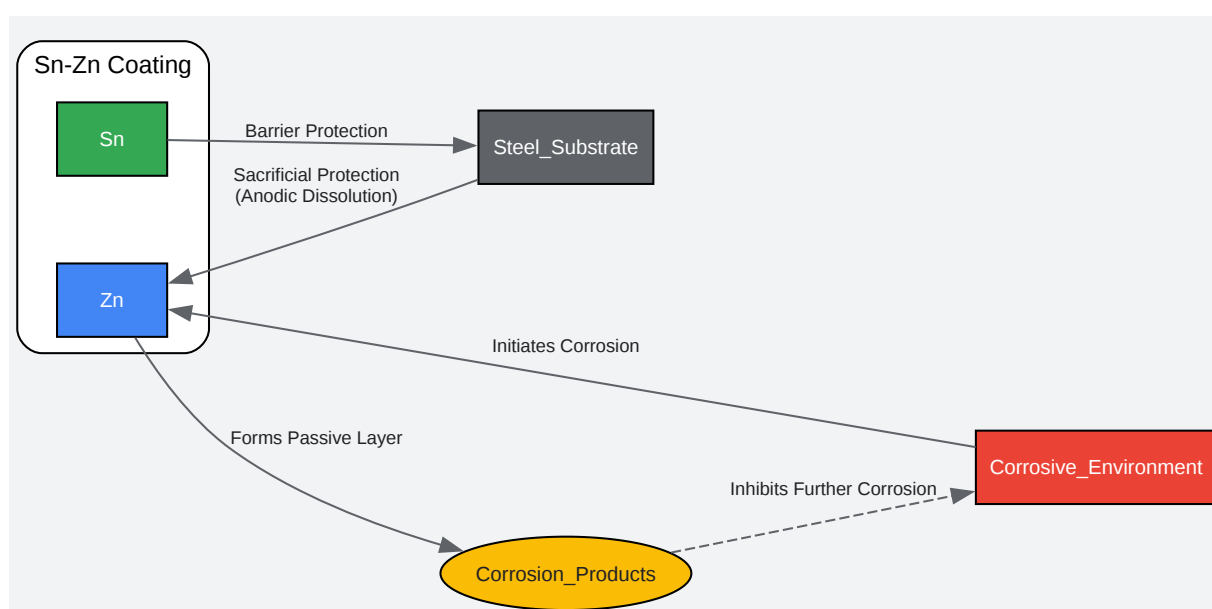
Sn-Zn alloy coatings have emerged as a promising alternative to traditional, more toxic anti-corrosion coatings like cadmium. They offer a unique combination of sacrificial protection, similar to zinc, and the barrier effect characteristic of tin. This dual-protection mechanism provides excellent corrosion resistance, particularly in chloride-rich environments. The electrochemical behavior of these coatings is highly dependent on their composition, with an optimal balance of tin and zinc leading to superior performance. This guide will delve into the critical electrochemical parameters, the methodologies used to evaluate them, and the fundamental principles governing their protective nature.

Electrochemical Corrosion Mechanism

The corrosion protection afforded by Sn-Zn coatings on a steel substrate is a synergistic effect of its constituent metals. Zinc, being more electrochemically active than steel, provides sacrificial protection. In the presence of an electrolyte, a galvanic cell is formed where the zinc

acts as the anode and corrodes preferentially, while the steel substrate acts as the cathode and is protected from corrosion.[1] Tin, on the other hand, is more noble than zinc and provides a barrier layer, physically isolating the substrate from the corrosive environment.[1]

The overall corrosion process involves the anodic dissolution of zinc, while the cathodic reaction is typically the reduction of oxygen. The tin component of the alloy helps to control the dissolution rate of zinc and contributes to the formation of a stable, passive film of corrosion products, such as zinc oxide, zinc hydroxide, and tin oxides, which further inhibit the corrosion process.[2]



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Figure 1: Corrosion protection mechanism of Sn-Zn coatings.

Quantitative Electrochemical Data

The corrosion resistance of Sn-Zn coatings can be quantified by several electrochemical parameters, primarily the corrosion potential (E_{corr}) and the corrosion current density (i_{corr}). A more noble (less negative) E_{corr} and a lower i_{corr} generally indicate better corrosion resistance.

Potentiodynamic Polarization Data

The following table summarizes potentiodynamic polarization data for Sn-Zn coatings with varying compositions in a 3.5% NaCl solution.

Coating Composition (wt% Sn)	E _{corr} (V vs. SCE)	i _{corr} (μA/cm ²)	Reference
Pure Zn	-1.05	23.5	[2]
20% Sn - 80% Zn	-0.98	12.1	[2]
50% Sn - 50% Zn	-0.85	8.7	[3]
70% Sn - 30% Zn	-0.78	5.4	[1]
95% Sn - 5% Zn	-0.65	3.2	[3]

SCE: Saturated Calomel Electrode

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful technique to study the resistive and capacitive behavior of coatings. The polarization resistance (R_p), derived from EIS data, is inversely proportional to the corrosion rate.

Coating Composition (wt% Sn)	Polarization Resistance (R _p) (kΩ·cm ²)	Reference
Pure Zn	1.8	[2]
20% Sn - 80% Zn	4.5	[2]
75% Sn - 25% Zn	10.2	[4]

Experimental Protocols

A standardized approach to testing is crucial for comparing the electrochemical properties of Sn-Zn coatings. The following sections detail the methodologies for key experiments.

Sample Preparation: Electrodeposition

Sn-Zn alloy coatings are typically prepared by electrodeposition. The composition and properties of the coating are influenced by the plating bath composition and operating parameters.

Typical Sulfate-Based Plating Bath Composition:

Component	Concentration (g/L)
Tin (II) Sulfate (SnSO_4)	30 - 50
Zinc Sulfate ($\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$)	50 - 100
Sulfuric Acid (H_2SO_4)	20 - 40
Additives (e.g., gelatin, peptone)	1 - 5

Operating Parameters:

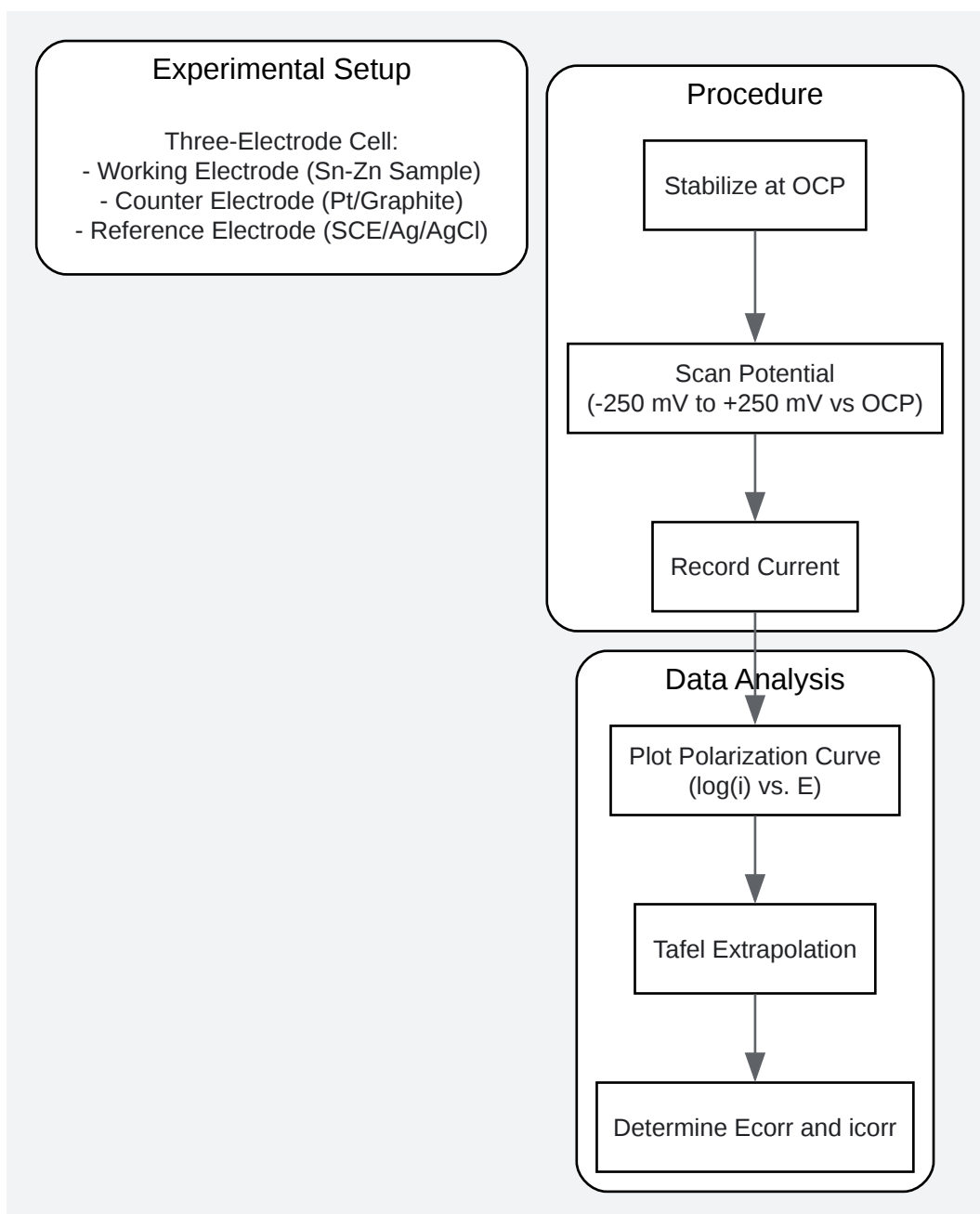
Parameter	Value
Current Density	1 - 5 A/dm ²
Temperature	20 - 40 °C
pH	1.5 - 3.5
Agitation	Moderate

Potentiodynamic Polarization

This technique measures the current response of the coating to a controlled change in potential.

- **Electrochemical Cell:** A standard three-electrode cell is used, consisting of the Sn-Zn coated sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
- **Electrolyte:** 3.5% NaCl solution is commonly used to simulate a marine environment.

- Procedure:
 - The open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes).
 - The potential is then scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1667 mV/s).
 - The resulting current is recorded as a function of the applied potential.
- Data Analysis: The corrosion potential (E_{corr}) and corrosion current density (i_{corr}) are determined by the Tafel extrapolation method from the polarization curve.



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Figure 2: Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS provides detailed information about the coating's barrier properties and the corrosion processes occurring at the coating-substrate interface.

- Electrochemical Cell and Electrolyte: Same as for potentiodynamic polarization.

- Procedure:
 - The system is allowed to stabilize at its OCP.
 - A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
 - The resulting AC current and phase shift are measured.
- Data Analysis: The impedance data is often presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters like solution resistance (R_s), polarization resistance (R_p), and coating capacitance (C_c). A common EEC for a coated metal is the Randles circuit.

Figure 3: A simplified Randles equivalent circuit for EIS data analysis.

Neutral Salt Spray Test (ASTM B117)

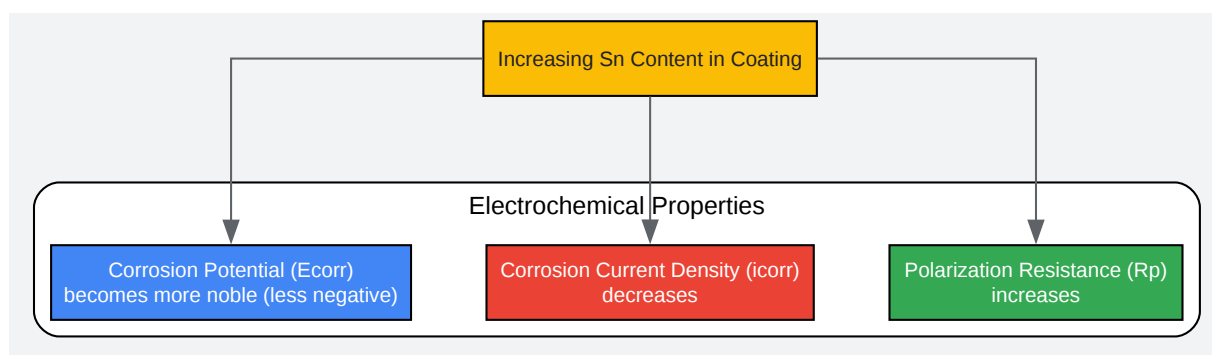
This is an accelerated corrosion test used to assess the relative corrosion resistance of coatings.

- Apparatus: A closed chamber capable of maintaining a heated, humid environment and atomizing a salt solution.
- Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water with a pH between 6.5 and 7.2.
- Procedure:
 - The Sn-Zn coated samples are placed in the chamber at a specified angle (typically 15-30 degrees from the vertical).^[5]
 - The chamber is maintained at a constant temperature of 35°C.^[5]
 - The salt solution is atomized to create a continuous fog.
 - The samples are exposed for a predetermined duration (e.g., 96, 240, 500 hours).

- Evaluation: The samples are periodically inspected for the appearance of corrosion products (e.g., white rust for zinc corrosion, red rust for substrate corrosion). The time to the appearance of these products is recorded.

Influence of Composition on Electrochemical Properties

The ratio of tin to zinc in the alloy coating has a profound impact on its electrochemical properties.



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